Osmium tetroxide

Übersicht

Beschreibung

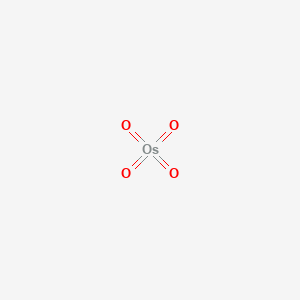

Osmium tetroxide (OsO₄) is a volatile, crystalline solid with a pale-yellow color and a pungent odor. It is highly toxic, with acute exposure causing severe respiratory and ocular damage . OsO₄ is a strong oxidizing agent (+8 oxidation state) and is notable for its applications in:

- Organic Synthesis: Catalyzing cis-dihydroxylation of alkenes, forming vicinal diols .

- Electron Microscopy: Staining lipids and proteins by reacting with unsaturated bonds in biomolecules, enhancing contrast .

- Medical Research: Historically used in rheumatoid arthritis treatments and as a histological fixative .

OsO₄ is primarily recovered as a byproduct of copper refining, though ~90% is lost to the environment as toxic vapor during smelting . Environmental release is mitigated by its rapid reduction to inert osmium dioxide (OsO₂) or metallic osmium upon contact with organic matter .

Vorbereitungsmethoden

Direct Oxidation of Osmium Metal

The most fundamental method for synthesizing osmium tetroxide involves the direct oxidation of elemental osmium. This approach leverages the high reactivity of osmium with oxygen, particularly under controlled thermal conditions.

Ambient Temperature Reaction

Osmium powder gradually reacts with atmospheric oxygen at room temperature, forming volatile OsO₄. While this method is thermodynamically favorable, its practical utility is limited by slow reaction kinetics. Prolonged exposure (weeks to months) is required to achieve appreciable yields, making it unsuitable for large-scale production .

High-Temperature Calcination

Industrial-scale synthesis accelerates the oxidation process by heating osmium powder to 400–800°C in a stream of dry, oxygen-enriched gas. A patented method utilizes a quartz tube reactor within an electric furnace, where osmium is heated incrementally (200°C intervals) to ensure complete oxidation . Key parameters include:

| Temperature Range | Duration | Yield | Purity |

|---|---|---|---|

| 400–600°C | 1 hour | 85% | 98.5% |

| 600–800°C | 1 hour | 93% | 99.9% |

This method achieves 93% osmium recovery, with impurities such as OsO₂ eliminated through nitrogen oxide scrubbing . The use of dry air containing NOₓ enhances oxidation efficiency by neutralizing reducing agents that could form lower oxides .

Solution-Phase Preparation Methods

Laboratory preparations often focus on dissolving preformed OsO₄ or generating it in situ for organic reactions.

Aqueous this compound Solutions

A standard protocol involves dissolving 40 g of OsO₄ in 800 mL of distilled water, followed by dilution to 1 L to achieve a 0.1573 M solution . The solution must be stored at -20°C in airtight, light-protected containers to prevent decomposition. Notably, OsO₄ solutions reversibly hydrolyze to form osmic acid (H₂OsO₄), which influences their reactivity in biological staining .

Critical Considerations:

-

Purity Control: Commercial OsO₄ often contains OsO₂ impurities, imparting a yellow hue. Recrystallization or distillation under inert gas (argon) is recommended for high-purity applications .

-

Safety: Solutions must be prepared in fume hoods due to OsO₄’s volatility and toxicity (TLV-TWA = 0.0002 ppm) .

Organic Solvent Formulations

In organic synthesis, OsO₄ is frequently used in catalytic amounts with co-oxidants. For example, the Sharpless asymmetric dihydroxylation employs OsO₄ with N-methylmorpholine N-oxide (NMO) in acetone/water mixtures, achieving >95% yield . Comparative studies reveal solvent-dependent efficiencies:

| Co-Oxidant | Solvent System | Yield |

|---|---|---|

| NMO | Acetone/Water | 95% |

| NaClO₃ | tert-Butanol/THF/Water | 30% |

| KClO₃ | tert-Butanol/THF/Water | 35% |

These systems highlight the role of solvent polarity in stabilizing OsO₄ intermediates and minimizing overoxidation .

Industrial-Scale Synthesis Techniques

Patent Method Using Nitrogen Oxide-Enriched Air

A Russian patent (RU2530188C1) details a high-yield process combining osmium calcination with NOₓ-doped air. Key steps include:

-

Gas Preparation: Dry air is bubbled through concentrated H₂SO₄/HNO₃ to absorb moisture and oxidize impurities.

-

Reactor Setup: Osmium powder is loaded into a quartz tube reactor at 400–800°C.

-

Product Collection: Volatile OsO₄ is condensed in a cooled receiver flask, yielding 99.9% pure product .

This method reduces OsO₂ contamination to <0.1% by using NOₓ to oxidize residual reducing gases (e.g., CO, HCl) .

Comparative Analysis of Preparation Methods

| Method | Scale | Yield | Purity | Safety Risk |

|---|---|---|---|---|

| Ambient Oxidation | Lab | <5% | 90% | Low |

| High-Temperature Calcination | Industrial | 93% | 99.9% | High |

| Aqueous Solution | Lab | N/A | 95–98% | Moderate |

| Organic Catalytic | Lab | 30–95% | 99% | Moderate |

Industrial calcination offers superior yield and purity but requires specialized equipment. Laboratory methods prioritize flexibility and safety, albeit with trade-offs in scalability .

Wissenschaftliche Forschungsanwendungen

Biological Staining

Osmium Tetroxide in Electron Microscopy

this compound is predominantly used as a fixative and stain in electron microscopy. It selectively reacts with lipids, allowing for the visualization of cellular membranes and organelles. This property is crucial for preparing biological samples for high-resolution imaging, as it enhances contrast and preserves cellular structures during the fixation process . For instance, studies have shown that this compound can effectively fix human leukocytes, providing well-contrasted images suitable for scanning electron microscopy .

Case Study: Membrane Interaction

Research demonstrated that this compound reacts selectively with lipid components of cell membranes, which significantly alters lipid-protein interactions. This selectivity aids in understanding membrane dynamics and cellular architecture .

Organic Synthesis

Dihydroxylation Reactions

this compound serves as a catalyst in dihydroxylation reactions, where it facilitates the addition of hydroxyl groups to alkenes. This reaction is essential in synthesizing complex organic molecules, including pharmaceutical intermediates. Recent advancements have led to the development of polymer-supported osmium catalysts that mitigate the toxicity associated with this compound while maintaining its catalytic efficiency .

Table: Comparison of Catalytic Methods Using this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Free this compound | High reactivity | Highly toxic and volatile |

| Polymer-Supported Catalyst | Reduced toxicity, reusable | Potentially lower reactivity |

Structural Probing in Nucleic Acids

RNA and DNA Studies

this compound has been employed to probe RNA and DNA structures due to its ability to modify specific bases selectively. It has been used to investigate helical junctions and other structural motifs in nucleic acids, providing insights into their conformational dynamics . The modification of thymine bases by this compound allows researchers to study base pairing and structural changes in various DNA configurations.

Environmental and Safety Considerations

Despite its utility, this compound poses significant health risks due to its toxicity. Exposure can lead to severe ocular damage and respiratory issues. Therefore, handling protocols must be strictly followed in laboratory settings to prevent accidents . Case reports have documented severe injuries from accidental exposure, highlighting the need for careful management of this compound in research environments .

Industrial Applications

This compound's role extends into industrial applications, particularly in refining processes where it is used as a catalyst or reagent. Its effectiveness in catalyzing reactions is being explored for potential applications in green chemistry initiatives aimed at reducing environmental impact while enhancing reaction efficiency .

Wirkmechanismus

Osmium tetroxide exerts its effects through its strong oxidizing properties. In biological applications, it binds to unsaturated lipids, creating a high electron scattering rate that enhances the contrast in electron microscopy images . In chemical reactions, this compound forms cyclic osmate ester intermediates, which then undergo hydrolysis to yield the final products .

Vergleich Mit ähnlichen Verbindungen

Ruthenium Tetroxide (RuO₄)

- Properties: RuO₄ shares OsO₄’s +8 oxidation state and volatility but is less stable. Unlike OsO₄, it cannot be synthesized directly from elemental ruthenium .

- Applications : Used in separations of heavy metals and oxidation reactions. Its instability limits its utility compared to OsO₄ .

- Toxicity : Less studied but presumed highly toxic due to oxidizing nature.

Potassium Permanganate (KMnO₄)

- Properties : A strong oxidizer (+7 oxidation state), water-soluble, and less volatile than OsO₄ .

- Applications :

- Toxicity : Causes irritation but is less hazardous than OsO₄.

Glutaraldehyde

- Role in Electron Microscopy : Often paired with OsO₄ in fixation protocols. Glutaraldehyde stabilizes proteins, while OsO₄ enhances lipid contrast .

- Safety: Less toxic than OsO₄ but requires careful handling due to carcinogenicity .

Chemical Reactivity

- Lipid Binding : OsO₄ preferentially reacts with unsaturated lipids, forming cross-linked polymers that stabilize membranes for microscopy .

- Protein Interaction : While primarily lipid-specific, OsO₄ reacts with sulfhydryl (-SH) groups in proteins (e.g., cysteine) and glutathione, forming insoluble complexes .

- Cooxidants : Catalytic OsO₄ systems use cooxidants (e.g., N-methylmorpholine N-oxide) to regenerate OsO₄, reducing required quantities .

Comparative Efficacy in Fixation

- OsO₄ vs. KMnO₄: OsO₄ preserves lipid-rich structures better, while KMnO₄ is effective for nucleic acid visualization but distorts membranes .

- Hybrid Fixatives : Combining glutaraldehyde and OsO₄ improves ultrastructure preservation, enabling enzyme activity studies post-fixation .

Biologische Aktivität

Osmium tetroxide (OsO₄) is a highly reactive and potent oxidizing agent widely used in biological and chemical research, particularly in electron microscopy for fixing and staining biological tissues. Its unique properties allow for the visualization of cellular structures, but its biological activity also raises concerns regarding toxicity and safety.

This compound acts primarily by oxidizing various biomolecules, including lipids, proteins, and nucleic acids. This oxidation can lead to significant alterations in cellular structures:

- Lipid Peroxidation : OsO₄ interacts with unsaturated lipids, forming osmium-labeled products that can be visualized under electron microscopy .

- Protein Modification : The compound modifies amino acids, particularly those containing sulfur, which can lead to protein denaturation and loss of function .

Case Studies

- Accidental Exposure : A case study documented a laboratory accident involving a 32-year-old female who experienced dermal and ocular exposure to 2% this compound. Serum analysis showed elevated iron levels post-exposure, suggesting systemic absorption and potential long-term effects . This case highlights the need for careful handling due to the compound's toxicity.

- Effects on Cellular Structures : Research has shown that this compound can disrupt actin filaments in muscle cells. The degree of filament destruction is influenced by factors such as concentration, temperature, and pH. Under controlled conditions, low concentrations can preserve actin structure, while higher concentrations lead to significant degradation .

Toxicological Profile

This compound is classified as a hazardous substance with several toxicological endpoints:

Safety Measures

Given its toxicity, proper safety protocols are essential when working with this compound:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to minimize exposure.

- Ventilation : Work in fume hoods to prevent inhalation of vapors.

- Emergency Procedures : Establish clear protocols for accidental spills or exposure.

Table 1: Summary of Biological Effects of this compound

Analyse Chemischer Reaktionen

Oxidation of Alkenes: Syn-Dihydroxylation

OsO₄ reacts with alkenes to form cis-1,2-diols through a stereospecific [3+2] cycloaddition mechanism . The reaction proceeds via a cyclic osmate ester intermediate, followed by hydrolysis:

Key characteristics :

-

Stereo-specificity : Exclusive syn addition due to the concerted mechanism .

-

Catalytic systems : Stoichiometric OsO₄ is hazardous, so catalytic methods using reoxidants like N-methylmorpholine N-oxide (NMO) or H₂O₂ regenerate OsO₄ from Os(VI) .

-

Substrate selectivity : Electron-rich alkenes react faster (tetrasubstituted > trisubstituted > disubstituted) .

| Catalyst System | Reoxidant | Reaction Time | Yield (%) |

|---|---|---|---|

| OsO₄ (stoichiometric) | None | 12–24 h | 85–95 |

| OsO₄ (catalytic) | NMO | 2–6 h | 90–98 |

| OsO₄ (catalytic) | K₃Fe(CN)₆ | 4–8 h | 80–90 |

Coordination Chemistry

OsO₄ acts as a Lewis acid, forming complexes with amines and other nucleophiles :

Notable reactions :

-

With hexamine: Forms osmeth (OsO₄·hexamine), a stable complex for storage .

-

With tert-butylamine: Produces imido derivatives:

-

With NH₃ and KOH: Generates nitrido complexes :

Hydrogenation

OsO₄ is reduced by H₂ to metallic osmium, which catalyzes hydrogenation of organic substrates :

Reductive Carbonylation

Under high CO pressure, OsO₄ forms triangular clusters :

Reactions with Chalcogens and Halogens

-

Sulfur : Reacts violently with H₂S to form osmium oxysulfides :

-

Chlorine : Forms chlorides (e.g., OsCl₃, OsCl₄) upon prolonged heating with HCl .

Biological Staining and Lipid Interactions

OsO₄ binds to unsaturated lipids in biological membranes, forming Os(VI) esters that hydrolyze to Os(IV) and Os(III) species . This property underpins its use in electron microscopy:

| Reaction Step | Oxidation State | Product |

|---|---|---|

| Initial binding | Os(VI) | Osmate esters |

| Hydrolysis | Os(IV) | OsO₂ (osmium dioxide) |

| Ethanol dehydration | Os(III) | Oxo/amino complexes |

Oxidative Cleavage of Alkenes

In the Lemieux-Johnson oxidation, OsO₄ and NaIO₄ cleave diols to aldehydes/ketones, mimicking ozonolysis :

Applications :

-

Total synthesis of natural products (e.g., (+)-tanikolide) .

-

Polymer-bound OsO₄ (e.g., OsEnCat™) enables safer, recyclable catalysis .

Stability and Decomposition

OsO₄ decomposes in alkaline solutions to form perosmates () . UV light accelerates reduction to OsO₂ .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling and storing osmium tetroxide in laboratory settings?

this compound requires stringent safety measures:

- Storage : Keep in sealed, secondary containers (e.g., glass ampules) within a refrigerator or freezer to minimize volatilization .

- PPE : Use ANSI-approved chemical splash goggles, lab coats, closed-toed shoes, and nitrile gloves. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if used outside a fume hood .

- Spill Management : Neutralize spills with corn oil (2% OsO₄ requires 2× volume of oil; monitor via filter paper blackening) or sodium sulfite for aqueous solutions .

Q. How can researchers safely neutralize this compound-contaminated solutions?

Decontamination involves:

- Corn Oil Method : Add twice the volume of corn oil to 2% OsO₄ solutions. Confirm neutralization by testing with oil-soaked filter paper; blackening indicates residual OsO₄ .

- Chemical Reduction : Use sodium sulfite (Na₂SO₃) to reduce OsO₄ to non-volatile osmate(VI) species, followed by disposal as hazardous waste .

Q. When is respiratory protection necessary for this compound use?

Respiratory protection (e.g., N95 respirators) is required when working outside a fume hood. A respiratory protection analysis must be conducted in advance by occupational safety teams .

Advanced Research Questions

Q. How does this compound interact with biological samples in electron microscopy (EM), and what methodological insights guide its application?

OsO₄ binds to unsaturated lipid double bonds and ionic sites in proteins, enhancing membrane contrast. Key steps:

- Fixation : Treat samples with 1-2% OsO₄ in buffer (e.g., cacodylate) for 1-2 hours at 4°C.

- Post-Fixation Staining : Combine with lead citrate (pH 12) to highlight ribosomes and glycogen. Use chelated lead citrate to avoid precipitation .

- Controversy : X-ray diffraction shows OsO₄ localization at lipid-protein interfaces, not hydrocarbon chains, suggesting ionic interactions dominate .

Q. What experimental parameters optimize this compound’s role in alkene dihydroxylation reactions?

Key considerations:

- Catalytic Systems : Use cooxidants (e.g., N-methylmorpholine N-oxide) to regenerate OsO₄, enabling sub-stoichiometric OsO₄ quantities .

- Solvent Choice : Polar solvents (e.g., acetone/water) improve stereoselectivity.

- Safety : Microencapsulated OsO₄ reduces volatility and enables recycling via filtration .

Q. How are this compound nanoparticles applied in cancer research, and what methodological challenges arise?

OsO₄ nano-capsules, synthesized via sol-gel methods, deliver synchrotron radiation to DNA/RNA in cancer cells. Challenges include:

- Optical Characterization : Use Drude-Lorentz modeling to derive optical constants (refractive index, extinction coefficient) from reflection spectra (400–1100 nm) .

- Stability : Encapsulation prevents premature oxidation but requires rigorous pH control during synthesis .

Q. Why is quantitative analysis of osmium challenging, and what strategies mitigate these issues?

Volatility of OsO₄ and multiple oxidation states complicate analysis:

- Distillation : Separate OsO₄ via oxidation and distillation into caustic traps, followed by isotope dilution .

- Spectroscopy : ICP-MS with Re-Os spike calibration improves precision in geological samples .

Q. How do contradictions in this compound’s interaction sites (lipids vs. ionic groups) impact data interpretation in EM studies?

Discrepancies arise from:

- Lipid Binding : OsO₄ crosslinks unsaturated bonds in lipids, stabilizing membranes .

- Ionic Interactions : Density increases at lipid-protein interfaces suggest preferential binding to phosphate/carboxyl groups .

- Methodological Resolution : Combine OsO₄ staining with cryo-EM or immunogold labeling to resolve ambiguities .

Q. What synergistic approaches reduce this compound usage in oxidation reactions without compromising efficacy?

Cooxidants (e.g., K₃Fe(CN)₆, tert-butyl hydroperoxide) regenerate OsO₄ catalytically, reducing required amounts by >90%. Optimize pH (8–10) and temperature (0–25°C) to balance reaction rate and selectivity .

Q. How are acute exposure limits (AEGLs) for this compound determined, and what gaps exist in toxicity data?

- AEGL-2 : 0.02–0.08 ppm (6-hour exposure) causes reversible ocular/respiratory irritation. Derived from occupational exposure data .

- Data Gaps : No reliable AEGL-1 (mild effects) due to insufficient human/animal data. Chronic toxicity studies are limited .

Eigenschaften

IUPAC Name |

tetraoxoosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVGYHUDAICLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Os](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Os, OsO4 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Osmium tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Osmium_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042245 | |

| Record name | Osmium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Osmium tetroxide appears as a colorless or yellow solid with a pungent odor of chlorine. Begins to sublime below melting point. Soluble in alcohol. Toxic by inhalation and a strong irritant to the eyes and mucous membranes., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor; Note: A liquid above 105 degrees F; [NIOSH], COLOURLESS-TO-PALE-YELLOW SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor. [Note: A liquid above 105 °F.] | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/71 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266 °F at 760 mmHg (NIOSH, 2023), 130.0 °C at 760 mm Hg; begins to sublime and distill well below bp, 130 °C, 266 °F | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

6 % at 77 °F (NIOSH, 2023), Sol in benzene, alcohol, ether, ammonium hydroxide, and phosphorus oxychloride; solubility in carbon tetrachloride @ 25 deg: 375 g/100 g, Solubility (g/100 cc solvent): 5.70 g in water @ 10 °C; 6.23 g in water @ 25 °C; 250 +/- 10 g in carbon tetrachloride @ 20 °C, In water, 7.24 (g/100 g) at 25 °C, Solubility in water, g/100ml at 25 °C: 6, (77 °F): 6% | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.1 (NIOSH, 2023) - Denser than water; will sink, 5.10 (Calculated), Relative density (water = 1): 4.9, 5.1, 5.10 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.8 | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 11 mm Hg at 27 °C, Vapor pressure, kPa at 27 °C: 1.5, 7 mmHg | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/71 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow solid; monoclinic crystals, Dimorphic compd with both crystalline and amorphous forms, Colorless, crystalline solid, or pale-yellow mass [Note: A liquid above 105 degrees F]. | |

CAS No. |

20816-12-0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020816120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium tetroxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/osmium-tetroxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Osmium oxide (OsO4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSMIUM TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40W033BGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RN116520.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

105 °F (NIOSH, 2023), 40.6 °C, 42 °C, 105 °F | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.